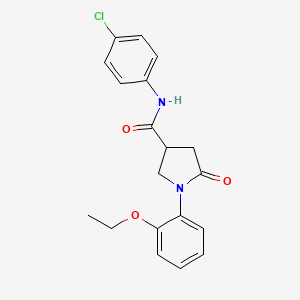![molecular formula C21H24N4O4 B10981350 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B10981350.png)
3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxyphenethylamine (DMPEA), is an organic compound with the molecular formula C10H15NO2. It shares structural similarities with dopamine, specifically in its methoxy-substituted phenethylamine backbone. DMPEA was first synthesized by A. Pictet and M. Finkelstein from vanillin aldehyde .
Preparation Methods
DMPEA can be synthesized through the following method:
- Starting from 3,4-dimethoxybenzonitrile (CAS: 93-17-4), it undergoes catalytic hydrogenation to yield DMPEA .
Chemical Reactions Analysis
DMPEA participates in various chemical reactions:
Reduction: The nitrile group in 3,4-dimethoxybenzonitrile is reduced to form DMPEA.
Substitution: DMPEA can undergo nucleophilic substitution reactions.
Oxidation: Oxidative transformations of the phenethylamine moiety are possible. Common reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as amines). Major products depend on reaction conditions and substituents.
Scientific Research Applications
DMPEA finds applications in:
Organic Synthesis: It serves as an intermediate in organic synthesis.
Neurochemistry: Due to its structural similarity to dopamine, it may have implications in neurotransmission.
Medicinal Chemistry: Research explores its potential as a lead compound for drug development.
Industry: DMPEA may be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which DMPEA exerts its effects remains an area of study. It likely interacts with receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Comparison with Similar Compounds
DMPEA’s uniqueness lies in its methoxy-substituted phenethylamine structure. Similar compounds include:
2-(2-Chloro-3,4-dimethoxy)phenethylamine: (phenethylamine)): A chlorinated derivative.
Methyl 3,4-Dimethoxyphenyl Acetate: (): An ester derivative .
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H24N4O4/c1-14-24-20-16(5-4-10-23-20)21(27)25(14)12-11-22-19(26)9-7-15-6-8-17(28-2)18(13-15)29-3/h4-6,8,10,13H,7,9,11-12H2,1-3H3,(H,22,26) |
InChI Key |
CDKJNDIELWOSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10981275.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B10981283.png)

![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10981289.png)
![6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10981296.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10981309.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10981315.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B10981321.png)
![1,3-Dioxo-1,3-dihydrospiro[indene-2,2'-[1,3]thiazolidine]-4'-carboxylic acid](/img/structure/B10981324.png)

![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10981327.png)
![4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10981334.png)

![(1-methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10981354.png)
